molecular formula C6H9NO B14401665 1-Isocyanatopent-1-ene CAS No. 88310-63-8

1-Isocyanatopent-1-ene

Cat. No.: B14401665
CAS No.: 88310-63-8
M. Wt: 111.14 g/mol
InChI Key: OUSDOCXMDVJSOX-UHFFFAOYSA-N
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Description

1-Isocyanatopent-1-ene is an organic compound with the molecular formula C6H9NO It features an isocyanate group (-N=C=O) attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatopent-1-ene can be synthesized through several methods. One common approach involves the reaction of pent-1-en-5-amine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9NH2} + \text{COCl2} \rightarrow \text{C6H9NO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its toxicity and reactivity .

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to enhance safety and sustainability. One such method includes the use of carbon dioxide and diamines to produce diisocyanates, which can then be converted to mono-isocyanates like this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatopent-1-ene undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to produce amines and carbon dioxide.

    Polymerization: Can polymerize to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Catalysts: Polymerization reactions often require catalysts like dibutyltin dilaurate.

Major Products:

Scientific Research Applications

1-Isocyanatopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyanatopent-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Isocyanatopent-1-ene is unique due to its specific structure, which combines the reactivity of the isocyanate group with the flexibility of the pentene backbone. This combination allows for the formation of diverse products and applications in various fields.

Properties

CAS No.

88310-63-8

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-isocyanatopent-1-ene

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h4-5H,2-3H2,1H3

InChI Key

OUSDOCXMDVJSOX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CN=C=O

Origin of Product

United States

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